molecular formula C12H18N2 B1593543 2-Methyl-4-(1-piperidinyl)aniline CAS No. 73164-32-6

2-Methyl-4-(1-piperidinyl)aniline

Cat. No. B1593543
CAS RN: 73164-32-6
M. Wt: 190.28 g/mol
InChI Key: TWPRYUNMILQJSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-(1-piperidinyl)aniline is C12H18N2 . Its InChI Code is 1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

2-Methyl-4-(1-piperidinyl)aniline has a molecular weight of 190.29 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .

Scientific Research Applications

Catalytic Processes and Synthesis of Intermediates

Experimental and Theoretical Investigation of Aniline Reactions An acid-base bifunctional ionic liquid, 1-(2-(1′-piperidinyl) ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), demonstrated efficiency as a catalyst in the reaction of aniline and dimethyl carbonate (DMC), producing methyl-N-methyl-N-phenylcarbamate with a 72% yield. The high reactivity of [PEmim]PbCl3 is attributed to its ability to activate both aniline and DMC cooperatively through its acidic and basic sites. Density functional theory (DFT) calculations supported these findings, highlighting the role of [PEmim]PbCl3 in enhancing the electrophilicity of DMC and the nucleophilicity of aniline (Lifeng Zhang et al., 2010).

Optimized Synthesis of Pharmaceutical Intermediates A novel synthesis approach for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a crucial intermediate in creating new generation narcotic analgesics, has been developed. This optimized Strecker-type condensation method significantly contributes to the efficient production of highly active pharmaceutical compounds (D. V. Kiricojevic et al., 2002).

Synthesis of Functionalized Piperidine Derivatives Acidic ionic liquids have facilitated the one-pot, diastereoselective synthesis of functionalized piperidine derivatives from pseudo five-component reactions. This method exemplifies the versatility of acidic ionic liquids in synthesizing complex organic molecules, opening new avenues in medicinal chemistry and drug design (H. Shaterian & Kobra Azizi, 2013).

Anticancer Activity of Piperidinyl Aniline Derivatives A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives synthesized for anticancer activity evaluation underscores the potential of piperidinyl anilines in developing therapeutic agents. These compounds, characterized by various spectral techniques, showed promising in vitro anticancer activity against several human cancer cell lines, highlighting their significance in cancer research (D. Subhash & K. Bhaskar, 2021).

Safety And Hazards

The safety data sheet for 2-Methyl-4-(1-piperidinyl)aniline indicates that it is a combustible liquid and may cause an allergic skin reaction . It also causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-methyl-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPRYUNMILQJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325754
Record name 2-METHYL-4-(1-PIPERIDINYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperidin-1-yl)aniline

CAS RN

73164-32-6
Record name 2-METHYL-4-(1-PIPERIDINYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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